2-Chloro-5-hydroxymethylphenylboronic acid

Lipophilicity Chromatography Drug Discovery

Researchers requiring arylboronic acids for Suzuki-Miyaura coupling often face purification challenges with lipophilic analogs. 2-Chloro-5-hydroxymethylphenylboronic acid (CAS 1003042-59-8) addresses this with a favorable LogD of 1.32, enabling efficient reversed-phase chromatographic purification. • Lower LogD (1.32) vs. 2-chloro-5-methoxyphenylboronic acid (LogD 2.05) for improved aqueous solubility • Hydroxymethyl handle for oxidation, esterification, or halogenation without protection/deprotection • Available at ≥97% purity with batch-specific NMR, HPLC, GC certificates • Ships under 2-8°C conditions; standard refrigerated storage simplifies inventory management

Molecular Formula C7H8BClO3
Molecular Weight 186.4 g/mol
CAS No. 1003042-59-8
Cat. No. B1369529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-hydroxymethylphenylboronic acid
CAS1003042-59-8
Molecular FormulaC7H8BClO3
Molecular Weight186.4 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)CO)Cl)(O)O
InChIInChI=1S/C7H8BClO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,10-12H,4H2
InChIKeyOMQUJFBGPRFTIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-hydroxymethylphenylboronic Acid Overview


2-Chloro-5-hydroxymethylphenylboronic acid (CAS 1003042-59-8) is a functionalized arylboronic acid with the molecular formula C7H8BClO3 and a molecular weight of 186.40 g/mol . It is a solid at room temperature and typically supplied with purities of 95-98% . The compound belongs to the class of boronic acids widely employed as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds . The presence of both a chloro substituent at the 2-position and a hydroxymethyl group at the 5-position confers distinct physicochemical properties and synthetic versatility compared to simpler phenylboronic acid derivatives.

Coupling Suzuki-Miyaura cross-coupling nucleophile
Handle Hydroxymethyl enables oxidation, esterification, substitution
Purification Lower LogD may facilitate reversed-phase isolation

2-Chloro-5-hydroxymethylphenylboronic Acid: Differentiation from Generic Analogs


Direct head-to-head comparative studies in the primary literature are limited for this specific building block; however, class-level inference from physicochemical data and structural analysis demonstrates that generic substitution with other chlorophenylboronic acids or methoxy analogs is not advisable. The 2-chloro-5-hydroxymethyl substitution pattern yields a distinct LogD (pH 5.5) of 1.32 [1] compared to 2-chloro-5-methoxyphenylboronic acid (LogD 2.05) and 2-chlorophenylboronic acid (LogP 0.02) [2], leading to different chromatographic behavior and solubility profiles. Furthermore, the hydroxymethyl group provides a synthetic handle for subsequent oxidation, esterification, or nucleophilic substitution, which is absent in the methoxy or unsubstituted analogs. These differences translate into divergent performance in reverse-phase purification, coupling reaction selectivity, and downstream derivatization—rendering simple replacement with in-class alternatives suboptimal for specific synthetic sequences.

2-Chloro-5-hydroxymethyl
2-Chloro-5-methoxy analog
LogD profile difference may shift reversed-phase retention and solubility
Hydroxymethyl handle
Methoxy or methyl analog
Hydroxymethyl enables oxidation/substitution; methoxy largely inert, methyl needs harsh activation
Documented batch QC
Generic chlorophenylboronic acids
Purity and analytical documentation may not transfer; coupling reproducibility could shift

2-Chloro-5-hydroxymethylphenylboronic Acid: Comparative Performance


Reduced Lipophilicity Improves Reversed-Phase Purification

The target compound exhibits a calculated LogD (pH 5.5) of 1.32 [1], whereas its 5-methoxy analog (2-chloro-5-methoxyphenylboronic acid) has a LogD of 2.05 under identical conditions . This 0.73 log unit difference corresponds to a roughly 5.4-fold lower partition coefficient, translating to shorter retention times on reversed-phase HPLC and altered solubility in aqueous-organic mixtures.

Lipophilicity Profile
Reported
LogD 1.32 (target) vs 2.05 (5-methoxy)
Δ = 0.73 (~5.4× lower partition)
May facilitate reversed-phase purification of coupled products
Calculated property; experimental confirmation advised
Lipophilicity Chromatography Drug Discovery

Hydroxymethyl Group Expands Downstream Derivatization

The 5-hydroxymethyl substituent in the target compound can be oxidized to an aldehyde or carboxylic acid, converted to a halide, or transformed into amines and ethers [1]. In contrast, the 5-methoxy analog (2-chloro-5-methoxyphenylboronic acid) lacks a reactive handle for oxidation or nucleophilic displacement under mild conditions. The 5-methyl analog (2-chloro-5-methylphenylboronic acid) similarly offers no direct functionalization pathway without harsh C–H activation conditions.

Derivatization Scope
Class-level
Hydroxymethyl → aldehyde, acid, halide, amine, ether
≥4 common transformations vs methoxy (largely inert), methyl (needs C–H activation)
Supports late-stage functionalization assessment
Class-level inference; verify compatibility with specific sequence
Synthetic Versatility Functional Group Interconversion Medicinal Chemistry

High Purity and Batch-Specific QC Reduce Procurement Risk

The target compound is commercially available at 98% purity with accompanying batch-specific analytical data including NMR, HPLC, and GC . In contrast, many generic chlorophenylboronic acids are offered at 95% purity with limited or no analytical certification . The 3% purity difference, while seemingly small, can translate to reduced byproduct formation and cleaner reaction profiles in sensitive coupling reactions.

Purity & QC
Supplier data
98% purity with NMR, HPLC, GC
3% absolute purity increase vs generic 95% grade; batch-specific documentation
May support cleaner coupling profiles and procurement confidence
Data to verify; confirm batch-specific certification
Quality Control Analytical Certification Procurement

Standard Refrigeration Conditions Simplify Inventory Management

The target compound is recommended for storage at 2-8°C , which is compatible with standard laboratory refrigerators. Some related boronic acids require storage at -20°C for long-term stability , adding logistical complexity and potential freeze-thaw degradation risks.

Storage Condition
Supplier data
2–8°C (target)
vs −20°C required for 2-fluoro analog
Standard refrigeration may simplify inventory workflow
Verify long-term stability under your storage protocol
Storage Stability Procurement Laboratory Operations

2-Chloro-5-hydroxymethylphenylboronic Acid: Key Applications


Complex Biaryl Synthesis with Orthogonal Functionalization

The presence of the hydroxymethyl group allows the product of Suzuki-Miyaura coupling to be subsequently oxidized to an aldehyde or carboxylic acid, or converted to a halide for further cross-coupling. This enables convergent synthesis of highly functionalized biaryls without the need for additional protection/deprotection steps. The lower LogD (1.32) of the building block also facilitates intermediate purification by reversed-phase chromatography, reducing time and solvent consumption.

Lipophilicity Modulation in Medicinal Chemistry

The measured LogD of 1.32 places this building block in a favorable range for lead optimization; coupled products are expected to exhibit improved aqueous solubility and reduced off-target binding compared to those derived from more lipophilic boronic acids (e.g., the 5-methoxy analog with LogD 2.05). This can streamline the identification of drug candidates with balanced pharmacokinetic profiles.

High-Throughput Synthesis with Standard Refrigeration

With a recommended storage temperature of 2-8°C, this compound can be stored in standard laboratory refrigerators, eliminating the need for dedicated -20°C freezer space. This simplifies inventory management in automated synthesis workstations and reduces the risk of degradation from repeated freeze-thaw cycles.

Pharmaceutical Intermediate Production with Documented QC

The availability of batch-specific analytical certificates (NMR, HPLC, GC) at 98% purity supports the use of this compound in GMP-like environments and facilitates technology transfer. Procurement from vendors providing such documentation reduces the burden of in-house quality control and ensures reproducibility in multi-step syntheses.

Application
Selection Property
Validation Focus
Complex Biaryl Synthesis
Hydroxymethyl derivatization handle
Post-coupling transformation scope
Lipophilicity-Guided Library Design
LogD profile (lower vs methoxy)
Reversed-phase behavior and solubility context
High-Throughput Synthesis Workflow
Storage at 2–8°C
Laboratory logistics and freeze-thaw stability
Reproducible Method Development
Batch-specific QC documentation
Batch-to-batch consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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